Boc-Hyp-OH

Catalog No.
S704601
CAS No.
13726-69-7
M.F
C10H17NO5
M. Wt
231.25g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Hyp-OH

CAS Number

13726-69-7

Product Name

Boc-Hyp-OH

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Peptide synthesis:

  • As a building block: Due to its specific stereochemistry and functional groups, Boc-L-hydroxyproline is a valuable building block for the synthesis of peptides containing the hydroxyproline amino acid. These peptides are crucial for studying protein structure, function, and interactions in various biological processes.
  • Protection of the hydroxyl group: The tert-butoxycarbonyl (Boc) group acts as a protecting group for the hydroxyl group present on the molecule. This allows selective modification of other functional groups within the peptide chain while keeping the hydroxyl group intact.

Collagen research:

  • Hydroxyproline is a key component of collagen: Collagen is a major structural protein found in connective tissues throughout the body. Hydroxyproline plays a crucial role in collagen structure and stability, contributing to its strength and flexibility [].
  • Studying collagen synthesis and function: Boc-L-hydroxyproline can be used to investigate various aspects of collagen biology, such as its synthesis, degradation, and role in various diseases like fibrosis and osteoarthritis [].

Drug discovery and development:

  • Targeting hydroxyproline-containing proteins: Certain diseases are associated with dysregulation of proteins containing hydroxyproline. Boc-L-hydroxyproline can be employed in the development of drugs that target these proteins for therapeutic purposes [].
  • Developing new materials: The unique properties of Boc-L-hydroxyproline, including its chirality and functional groups, have potential applications in the design of novel biomaterials for drug delivery, tissue engineering, and other biomedical applications.

Boc-Hydroxyproline, commonly referred to as Boc-Hyp-OH, is a derivative of hydroxyproline that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has the molecular formula C10H17NO5C_{10}H_{17}NO_{5} and a molecular weight of approximately 231.25 g/mol. It is characterized by its high solubility in organic solvents and is often utilized in peptide synthesis due to its ability to protect amino groups during

Boc-Hyp-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to deliver the hydroxyproline unit into peptides. Hydroxyproline plays a crucial role in stabilizing the triple helical structure of collagen, contributing to the strength and flexibility of connective tissues [].

  • Boc-Hyp-OH is likely to exhibit mild irritant properties. Standard laboratory safety practices for handling organic compounds should be followed when working with this material.
  • Specific data on toxicity or flammability might not be publicly available due to its use as a research chemical.
, primarily in the context of peptide synthesis. The Boc protecting group can be removed under acidic conditions, allowing for the coupling of Boc-Hyp-OH with other amino acids or peptide fragments. Notably, the Mitsunobu reaction has been employed to synthesize N-Boc-4(S)-Hydroxyproline from its precursors with high stereochemical inversion . Additionally, Boc-Hyp-OH can undergo fluorination reactions, where the hydroxyl group is substituted by fluorine, demonstrating its versatility in synthetic organic chemistry .

Boc-Hyp-OH can be synthesized through various methods:

  • Direct Protection: Hydroxyproline can be reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
  • Mitsunobu Reaction: This method involves using coupling agents to facilitate the formation of Boc-Hyp-OH from precursor compounds with inversion of configuration at specific stereocenters .
  • Fluorination: Hydroxyproline derivatives can be converted into their fluorinated counterparts through reactions involving fluorinating agents like morpholinosulfur trifluoride .

These methods highlight the compound's accessibility for research and industrial applications.

Boc-Hyp-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for peptides, especially those mimicking collagen.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in cardiovascular medicine due to their role in synthesizing drugs like Fosinopril-d5 Sodium Salt .
  • Bioconjugation: The compound can be utilized as an intermediate in developing conjugates for targeted drug delivery systems.

Boc-Hyp-OH shares structural similarities with several other compounds that have hydroxyproline or similar amino acid frameworks. Here are some notable comparisons:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Boc-4(S)-Hydroxyproline24188-74-7Contains a similar Boc protecting groupStereochemistry differs at C-4
Boc-4(R)-Hydroxyproline630423-36-8Similar backbone but different stereochemistryDistinct biological activity
Boc-Proline940-62-5Lacks hydroxyl group on C-4Less hydrophilic than hydroxyproline
Boc-Valine87691-27-8Different amino acid structureNon-hydroxylated side chain

The uniqueness of Boc-Hyp-OH lies in its hydroxyl group at the C-4 position, which significantly affects its solubility and reactivity compared to other amino acid derivatives. This property makes it particularly useful in synthesizing collagen-like peptides and exploring therapeutic avenues related to connective tissue health.

Boc-Hyp-OH features a pyrrolidine ring system with critical functional groups:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety during solid-phase peptide synthesis.
  • A hydroxyl group at the C4 position in the R-configuration, essential for stabilizing collagen-like triple-helix structures.
  • A carboxylic acid group at the C2 position, enabling peptide bond formation.

Molecular Formula: C₁₀H₁₇NO₅
Molecular Weight: 231.25 g/mol
CAS Registry Number: 13726-69-7

Table 1: Physicochemical Properties of Boc-Hyp-OH

PropertyValueSource
Melting Point123–127 °C
Optical Rotation ([α]²⁰/D)-78° (H₂O), -68° (MeOH)
Density1.312 g/cm³
pKa3.80 (predicted)

The Boc group enhances solubility in organic solvents, while the hydroxyl group participates in hydrogen bonding, critical for secondary structure stabilization.

Stereochemical Configuration and IUPAC Nomenclature

The IUPAC name (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid reflects its absolute configuration:

  • C2: S-configuration (carboxylic acid group).
  • C4: R-configuration (hydroxyl group).

This stereochemistry is pivotal for biological activity. For instance, collagen’s stability relies on trans-4-hydroxyproline’s (2S,4R) configuration, whereas cis-4-hydroxyproline (2S,4S) is rare in nature but valuable in drug design.

Figure 1: Stereochemical Representation of Boc-Hyp-OH

(Insert textual description of 2D structure here, highlighting Boc group, hydroxyl, and carboxylic acid positions.)

Comparative Analysis of cis- vs. trans-4-Hydroxyproline Derivatives

Table 2: Key Differences Between cis- and trans-4-Hydroxyproline Derivatives

Propertytrans-4-Hydroxyproline (Boc-Hyp-OH)cis-4-Hydroxyproline
Configuration(2S,4R)(2S,4S)
Natural OccurrenceAbundant in collagenRare; found in diatom cell walls
SynthesisEnzymatic hydroxylation of prolineChemical epimerization
ApplicationsPeptide therapeutics, collagen studiesDrug candidates, cosmetics

Enzymatic Epimerization: The enzyme 4-hydroxyproline epimerase (EC 5.1.1.8) catalyzes interconversion between cis and trans isomers, though acid hydrolysis accelerates racemization.

Industrial Relevance: Traditional cis-4-hydroxyproline synthesis relied on costly chemical methods, but recent advances using microbial enzymes (e.g., Streptomyces hydroxylases) enable cost-effective production.

The protection of hydroxyproline functional groups represents a fundamental aspect of amino acid chemistry, with tert-butoxycarbonyl (Boc) protection being among the most widely employed strategies [1] [7]. The classical approach involves the reaction of 4-hydroxy-L-proline with di-tert-butyl dicarbonate in the presence of a suitable base, typically triethylamine, under mild conditions [10]. This methodology has evolved significantly since its initial development, with various optimizations addressing issues of yield, reaction time, and operational simplicity [7].

The standard protocol employs di-tert-butyl dicarbonate with triethylamine in dichloromethane at ambient temperature, typically achieving yields of 90-95% within 2.5 hours [14]. However, alternative solvent systems have demonstrated superior performance characteristics [10]. The use of acetone-water mixtures as co-solvents has shown remarkable efficiency, reducing reaction times to 0.5-4 hours while maintaining high yields of 85-95% [10]. This modification offers significant advantages in terms of environmental considerations and operational cost reduction [10].

Advanced protection strategies have incorporated the use of 4-dimethylaminopyridine as a nucleophilic catalyst, enabling single-pot processes that proceed overnight at temperatures not exceeding 30°C [4]. These conditions have proven particularly effective for large-scale preparations, yielding 78-92% of the desired Boc-protected product with minimal side reactions [4]. The incorporation of imidazole as an additional base has further enhanced the efficiency of these transformations, particularly in automated synthesis protocols [17].

Table 1: Classical Boc Protection Strategies for Hydroxyproline

MethodTemperature (°C)Time (hours)Yield (%)AdvantagesReference
(Boc)₂O/TEA/DCM20-252.590-95Simple operation [14]
(Boc)₂O/TEA/Acetone-Water0-400.5-485-95High yield, fast [10]
(Boc)₂O/DMAP/DCM≤30overnight78-92Single pot process [4]
CDI/Boc-NH₂20-252-670-85Mild conditionsLiterature

The mechanistic understanding of these protection reactions has revealed the importance of electronic effects and steric considerations [7]. The amino group of hydroxyproline exhibits nucleophilicity that is modulated by the pyrrolidine ring conformation, influencing both reaction rates and selectivity [7]. Studies have demonstrated that the presence of the hydroxyl group at the 4-position creates a subtle electronic environment that affects the reactivity of the amino nitrogen, necessitating careful optimization of reaction conditions [8].

Recent developments in protection methodology have focused on environmentally benign approaches that minimize the use of volatile organic solvents [10]. The implementation of aqueous-organic biphasic systems has shown promise for large-scale applications, though these require careful pH control to prevent hydrolysis of the protection group [10]. Temperature control emerges as a critical parameter, with elevated temperatures leading to increased side product formation and reduced overall efficiency [4].

Modern Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis has revolutionized the incorporation of Boc-protected hydroxyproline into complex peptide structures, offering unprecedented control over sequence assembly and functional group manipulation [15] [16]. The compatibility of Boc-Hyp-OH with both classical Boc/benzyl and modern Fmoc/tert-butyl strategies has established its position as a versatile building block in peptide chemistry [15] [18].

The Boc/benzyl strategy employs trifluoroacetic acid concentrations of 25-50% for iterative deprotection cycles, achieving coupling efficiencies of 85-95% for Boc-protected hydroxyproline residues [15] [16]. This approach has proven particularly effective for hydrophobic peptide sequences where aggregation tendencies are minimized [16]. The orthogonal nature of Boc protection allows for selective removal under acidic conditions while preserving benzyl-based side chain protection [15].

Fmoc-based solid-phase peptide synthesis has demonstrated superior performance characteristics for Boc-Hyp-OH incorporation, with coupling efficiencies reaching 90-98% under optimized conditions [18] [15]. The mild basic deprotection conditions (20% piperidine in dimethylformamide) provide excellent compatibility with sensitive functional groups while maintaining the integrity of the hydroxyproline stereochemistry [18]. Advanced coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate have shown particular efficacy in difficult coupling scenarios [15].

Table 2: Solid Phase Peptide Synthesis Applications of Boc-Hyp-OH

StrategyDeprotection ConditionsCoupling Efficiency (%)AdvantagesLimitationsApplications
Boc/Bn SPPSTFA 25-50%85-95Proven methodHarsh cleavageGeneral peptides
Fmoc/tBu SPPSPiperidine 20%90-98Mild conditionsBase sensitivityComplex sequences
Proline EditingTFA 2%80-95Post-synthesis modificationLimited scopeModified prolines
Automated SPPSStandard cycles88-96High throughputEquipment dependentLibrary synthesis

The proline editing methodology represents a significant advancement in post-synthetic modification strategies for hydroxyproline-containing peptides [17]. This approach involves the incorporation of Fmoc-hydroxyproline during standard solid-phase synthesis, followed by orthogonal protection of the hydroxyl group with trityl chloride [17]. The subsequent deprotection with 2% trifluoroacetic acid allows for selective modification of the hydroxyproline residue while the peptide remains anchored to the solid support [17].

Automated solid-phase peptide synthesis protocols have been specifically optimized for Boc-Hyp-OH incorporation, achieving coupling efficiencies of 88-96% through careful control of reaction parameters [17] [35]. The implementation of double coupling procedures has proven essential for sterically hindered sequences, particularly those containing multiple arginine residues adjacent to hydroxyproline [37]. Temperature control during coupling reactions emerges as a critical factor, with optimal results obtained at 25°C for standard couplings and elevated temperatures up to 50°C for challenging sequences [35].

Recent developments in continuous flow peptide synthesis have demonstrated remarkable compatibility with Boc-protected hydroxyproline derivatives [35]. These methodologies offer advantages in terms of reaction monitoring, waste reduction, and scalability [35]. The implementation of in-line ultraviolet monitoring allows for real-time assessment of coupling efficiency and identification of problematic sequences that may require modified conditions [35].

Stereospecific Fluorination Techniques for Analog Production

The development of stereospecific fluorination methodologies for Boc-Hyp-OH analogs has emerged as a critical area of research, driven by the pharmaceutical importance of fluorinated proline derivatives [25] [26] [42]. The incorporation of fluorine atoms into the hydroxyproline framework provides access to conformationally constrained analogs with enhanced metabolic stability and altered pharmacological properties [25] [40].

Diethylaminosulfur trifluoride-mediated fluorination represents the most established approach for stereospecific fluorine incorporation [25] [26]. The reaction of Boc-protected 4-hydroxyproline methyl ester with diethylaminosulfur trifluoride at temperatures ranging from -78°C to room temperature achieves complete stereochemical inversion at the 4-position, yielding 4S-fluoroproline derivatives in 40-71% yield [25]. The stereochemical outcome results from the SN2 mechanism of fluoride displacement, ensuring predictable configurational inversion [25].

Morpholine-sulfur trifluoride has emerged as a safer alternative to diethylaminosulfur trifluoride, offering comparable stereoselectivity with improved handling characteristics [25]. This reagent system achieves yields of 55-65% for the conversion of Boc-Hyp-OH to the corresponding 4S-fluoroproline analog under mild conditions (0°C to room temperature) [25]. The reduced volatility and enhanced thermal stability of morpholine-sulfur trifluoride make it particularly suitable for large-scale applications [25].

Table 3: Stereospecific Fluorination Techniques for Boc-Hyp-OH Analogs

MethodStarting MaterialTemperature (°C)Yield (%)StereoselectivityProduct
DAST FluorinationBoc-Hyp-OMe-78 to RT40-71Complete inversion4S-FPro
Morpholine-DASTBoc-Hyp-OH0 to RT55-65Complete inversion4S-FPro
TBAF/TriflateBoc-Hyp-OTf0 to RT65-80Complete inversion4S-FPro
Selectfluor/HFCyclobutene precursor5072-88>20:1 cis:transα,α-Difluorocyclopropane

The tetrabutylammonium fluoride/triflate methodology provides an alternative route to fluorinated hydroxyproline analogs through nucleophilic displacement [25]. This approach involves the initial conversion of the hydroxyl group to a triflate ester, followed by displacement with fluoride ion to achieve stereochemical inversion [25]. The method offers yields of 65-80% and provides excellent control over stereochemical outcome [25].

Advanced fluorination strategies have explored the use of hypervalent iodine catalysis for the preparation of difluorinated cyclopropane analogs [21]. The reaction of bicyclobutane precursors with Selectfluor in the presence of hydrogen fluoride at 50°C achieves remarkable stereoselectivity (>20:1 cis:trans) with yields of 72-88% [21]. This methodology represents a paradigm shift toward fluorinative skeletal rearrangements that provide access to previously inaccessible structural motifs [21].

The synthesis of 3-fluoro-4-hydroxyproline analogs has been achieved through oxidation-fluorination sequences starting from 4-oxo-L-proline derivatives [42]. This approach involves the stereoselective reduction of fluorinated ketone intermediates, providing access to all four possible diastereomers of 3-fluoro-4-hydroxyproline [42]. The methodology demonstrates remarkable flexibility in terms of stereochemical control, with individual diastereomers accessible through appropriate choice of reducing agents and reaction conditions [42].

Radiofluorination techniques have been developed for the automated synthesis of fluorine-18 labeled hydroxyproline analogs [24] [44]. These methods employ nucleophilic displacement reactions with fluorine-18 fluoride, followed by rapid deprotection under mild acidic conditions [24]. The optimization of these protocols has achieved radiochemical yields of 36-42% for cis-4-fluoroproline and 4.3% for the corresponding trans isomer [43] [44].

Mitsunobu Reaction Optimization in Diastereomer Synthesis

The Mitsunobu reaction has emerged as a powerful tool for the stereospecific inversion of hydroxyproline derivatives, enabling access to unnatural diastereomers that are otherwise difficult to obtain [29] [31] [32]. The reaction proceeds through a well-defined mechanism involving the formation of an alkoxyphosphonium intermediate, followed by nucleophilic displacement with complete stereochemical inversion [29].

Classical Mitsunobu conditions employ triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran, achieving yields of 70-90% for the inversion of Boc-protected hydroxyproline derivatives [29] [47]. The reaction typically proceeds at temperatures from 0°C to room temperature over 2-12 hours, depending on the steric environment and electronic properties of the substrate [29] [47]. The complete stereochemical inversion provides access to the 4S-hydroxyproline configuration from the naturally occurring 4R-isomer [26] [30].

Diisopropyl azodicarboxylate has demonstrated superior performance characteristics compared to diethyl azodicarboxylate in many applications [51]. The use of diisopropyl azodicarboxylate in dichloromethane achieves yields of 75-92% with reaction times reduced to 2-8 hours [51]. The improved solubility characteristics and reduced tendency toward side reactions make this reagent system particularly attractive for large-scale applications [51].

Table 4: Mitsunobu Reaction Optimization in Diastereomer Synthesis

Reagent SystemSolventTemperature (°C)Time (hours)Yield (%)StereochemistryPurification
PPh₃/DEADTHF0 to RT2-1270-90Complete inversionDifficult
PPh₃/DIADDCM0 to RT2-875-92Complete inversionDifficult
PPh₃/DCADDCM0 to RT1-670-85Complete inversionEasy filtration
Polymer-PPh₃/DEADTHF0 to RT2-1265-85Complete inversionEasy filtration

Di-para-chlorobenzyl azodicarboxylate represents a significant advancement in Mitsunobu reagent design, offering improved purification characteristics while maintaining excellent reaction efficiency [51]. This solid reagent achieves yields of 70-85% in dichloromethane with reaction times of 1-6 hours [51]. The major advantage lies in the facile separation of the hydrazine byproduct, which can be removed by simple filtration due to its distinct polarity characteristics [51].

Polymer-bound triphenylphosphine has been successfully employed in Mitsunobu reactions of hydroxyproline derivatives, offering significant advantages in terms of product purification [50]. This methodology achieves yields of 65-85% while enabling the removal of excess phosphine and phosphine oxide byproducts through simple filtration [50]. The approach has proven particularly valuable for sterically hindered secondary alcohols, where conventional methods often suffer from reduced efficiency [50].

Solvent optimization studies have revealed the critical importance of reaction medium selection for maximizing Mitsunobu reaction efficiency [52]. Machine learning approaches have identified 1-chloropentane as an optimal solvent for certain Mitsunobu transformations, achieving experimental yields of 93% [52]. The systematic evaluation of solvent descriptors through artificial neural network modeling provides a framework for rational solvent selection in complex synthetic transformations [52].

Recent developments in redox-free Mitsunobu protocols have eliminated the need for azodicarboxylate oxidants through the use of preformed phosphorane reagents [45]. These methodologies employ triphenylphosphine oxide as a starting material, converting it to the active phosphorus(V) species through treatment with appropriate activating agents [45]. The approach achieves yields of 70-90% while eliminating hydrazine byproducts and reducing the overall waste stream [45].

XLogP3

0.3

UNII

RC99P5B8IG

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13726-69-7

Wikipedia

Trans-N-boc-4-hydroxy-L-proline

Dates

Modify: 2023-08-15
Hagel et al. Selective irreversible inhibition of a protease by targeting a non-catalytic cysteine. Nature Chemical Biology, doi: 10.1038/nchembio.492, published online 28 November 2010 http://www.nature.com/naturechemicalbiology

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